molecular formula C4H7N3O2 B12125063 1-Allyl-1-nitrosourea CAS No. 760-56-5

1-Allyl-1-nitrosourea

Número de catálogo: B12125063
Número CAS: 760-56-5
Peso molecular: 129.12 g/mol
Clave InChI: WBBDVRPSJSJSPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Allyl-1-nitrosourea is a synthetic organic compound belonging to the class of N-alkyl-N-nitrosoureas, which are characterized by a nitroso group bonded to a urea backbone . As a research chemical, it is of significant interest in experimental oncology and genetics due to its potential function as a direct-acting alkylating agent. Unlike prodrugs that require metabolic activation, compounds in this class are known to undergo spontaneous decomposition under physiological conditions to generate alkylating and carbamoylating intermediates . The primary research applications of this compound are anticipated to be in fundamental biochemical and cancer research. It is typically investigated for its ability to induce DNA cross-links and point mutations in experimental models, a mechanism shared by other nitrosoureas like carmustine (BCNU) and lomustine (CCNU) . Researchers utilize such compounds to study DNA damage and repair mechanisms, mutagenesis, and to develop in vitro models of genetic toxicity . The "allyl" side chain in its structure may influence its lipophilicity and chemical reactivity, potentially making it a subject of structure-activity relationship (SAR) studies aimed at designing novel experimental therapeutics or understanding chemical mutagenicity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. All handling must be conducted by trained laboratory personnel in accordance with strict safety protocols, as nitrosourea compounds are generally considered potential carcinogens and require careful management .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

760-56-5

Fórmula molecular

C4H7N3O2

Peso molecular

129.12 g/mol

Nombre IUPAC

1-nitroso-1-prop-2-enylurea

InChI

InChI=1S/C4H7N3O2/c1-2-3-7(6-9)4(5)8/h2H,1,3H2,(H2,5,8)

Clave InChI

WBBDVRPSJSJSPC-UHFFFAOYSA-N

SMILES canónico

C=CCN(C(=O)N)N=O

Origen del producto

United States

Synthetic Methodologies and Precursors

General Principles of Nitrosourea (B86855) Synthesis for Research

The synthesis of N-nitrosoureas for research applications typically involves a two-step process. The first step is the formation of a substituted urea (B33335), which then undergoes nitrosation in the second step to yield the final nitrosourea compound. This approach allows for the introduction of various substituents on the urea backbone, enabling the systematic investigation of structure-activity relationships.

The key reaction in the synthesis of nitrosoureas is the nitrosation of a corresponding urea precursor. This is generally achieved by reacting the substituted urea with a nitrosating agent under controlled conditions. Common nitrosating agents used in a laboratory setting include sodium nitrite (B80452) in an acidic medium (such as formic acid or hydrochloric acid), or dinitrogen tetroxide. nih.gov The choice of nitrosating agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of dry sodium nitrite powder in conjunction with 99% formic acid has been reported for the synthesis of various N'-substituted anilino-N-methyl-N'-nitrosoureas. nih.gov

Another method involves the use of nitrous acid, which can be generated in situ from sodium nitrite and a strong acid. This reactive species then reacts with the parent urea to form the N-nitrosourea. nih.gov The reaction is typically carried out at low temperatures to minimize the decomposition of the unstable nitrosourea product.

Precursor Compounds and Reaction Pathways for Allyl-substituted Nitrosoureas

Based on the general principles of nitrosourea synthesis, the primary precursor for 1-Allyl-1-nitrosourea would be 1-Allylurea . This substituted urea can be synthesized through several established routes. A common method involves the reaction of allylamine (B125299) with a source of the carbamoyl (B1232498) group. One such approach is the reaction of allylamine with an isocyanate, such as methyl isocyanate, followed by nitrosation.

Alternatively, 1-Allylurea can be prepared by the reaction of allylamine with a salt of isocyanic acid, such as potassium isocyanate, in the presence of an acid. Another route involves the reaction of allylamine with urea itself, although this method may require more stringent conditions and can lead to the formation of byproducts.

Once 1-Allylurea is obtained, the subsequent nitrosation step would lead to the formation of this compound. The reaction pathway can be depicted as follows:

Step 1: Synthesis of 1-Allylurea

Route A: Allylamine + Methyl Isocyanate → 1-Allyl-3-methylurea (followed by removal of the methyl group, a less direct route)

Route B: Allylamine + Potassium Isocyanate + Acid → 1-Allylurea

Step 2: Nitrosation of 1-Allylurea

1-Allylurea + Sodium Nitrite + Acid → this compound

The nitrosation reaction introduces the nitroso group (-N=O) onto one of the nitrogen atoms of the urea moiety. The position of nitrosation can be influenced by the substituents on the urea. In the case of 1-Allylurea, the nitrosation is expected to occur on the nitrogen atom bearing the allyl group.

Optimization of Synthetic Yields and Purity for Academic Investigations

For academic investigations, obtaining high yields and purity of the target compound is crucial for accurate biological and chemical studies. The optimization of the synthesis of this compound would involve a systematic variation of several reaction parameters.

Key Optimization Parameters:

ParameterInfluence on Yield and Purity
Temperature Nitrosation reactions are often conducted at low temperatures (e.g., 0-5 °C) to prevent the degradation of the thermally sensitive nitrosourea product.
pH The acidity of the reaction medium is critical for the generation of the active nitrosating species from sodium nitrite. Careful control of pH can maximize the reaction rate while minimizing side reactions.
Solvent The choice of solvent can affect the solubility of the reactants and the stability of the product. Common solvents for nitrosation reactions include aqueous acids and organic solvents like dichloromethane or chloroform.
Stoichiometry of Reactants The molar ratio of the urea precursor to the nitrosating agent needs to be carefully controlled to ensure complete conversion and to avoid the formation of undesired byproducts from over-nitrosation.
Purification Method Due to the potential instability of nitrosoureas, purification methods such as column chromatography or recrystallization must be performed carefully, often at reduced temperatures. The purity of the final product is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

By systematically adjusting these parameters, the synthetic protocol can be refined to provide this compound in sufficient quantity and quality for detailed research studies.

Chemical Reactivity and Decomposition Pathways

Mechanistic Understanding of 1-Allyl-1-nitrosourea Decomposition in Aqueous Environments

The decomposition of this compound in an aqueous environment is a complex process initiated by the inherent instability of the N-nitroso group. This process leads to a cascade of chemical transformations that produce several transient and stable molecules.

Nitrosourea (B86855) compounds are known to break down in water to generate reactive intermediates. nih.gov In general, this decomposition proceeds through the formation of a diazonium ion intermediate. For this compound, this would be an allyldiazonium ion. This species is unstable and rapidly loses nitrogen gas (N₂) to form a carbocation. youtube.com

The resulting allyl carbocation is a key reactive intermediate. youtube.com Unlike simple alkyl carbocations, the allyl carbocation is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization influences its reactivity and the types of products formed. youtube.com Another reactive intermediate generated from the decomposition of the urea (B33335) portion of the molecule is isocyanate, which can further react with various nucleophiles. nih.gov

Table 1: Key Reactive Intermediates in Nitrosourea Decomposition

Precursor Compound Primary Intermediate Secondary Intermediate Resulting Species

This table illustrates the general pathway for the formation of reactive species from the decomposition of this compound in an aqueous solution.

The rate of decomposition of nitrosourea compounds is highly dependent on the pH of the aqueous solution. nih.gov Studies on related S-nitrosothiols and other nitroso compounds have demonstrated that both acidic and basic conditions can catalyze decomposition, although the optimal pH for degradation varies. For some compounds, the maximum decomposition rate occurs near physiological pH (around 7.4), while they are more stable in strongly acidic (pH < 6) or alkaline (pH > 9) conditions. nih.gov The decomposition can follow acid-catalyzed (kH+), base-catalyzed (kOH-), and pH-independent (kHOH) pathways. nih.gov For nitrosation reactions, the optimal pH range is often acidic, typically between 2.4 and 3.5, as this facilitates the formation of the nitrosating agent, nitrous acid. researchgate.net Conversely, the stability of other nitroso compounds can decrease as the buffer concentration increases, even at a constant initial pH. osti.gov The specific kinetics for this compound would be expected to follow these general principles, with the decomposition rate being significantly influenced by the hydrogen ion concentration of the medium.

The reactive allyl carbocation generated during the decomposition of this compound can react with water to form allyl alcohol. The allyl functional group itself is susceptible to further reactions. The double bond in allyl alcohol can undergo oxidation or hydration, leading to a variety of products.

Epoxides : The alkene group can be epoxidized to form glycidol (B123203) (2,3-epoxy-1-propanol), a reactive epoxide. wikipedia.org Epoxides are known to interact with biological macromolecules. researchgate.net

Glycols : The subsequent hydrolysis of the epoxide ring or direct dihydroxylation of the allyl group's double bond results in the formation of glycerol (B35011) (a glycol).

Active Carbonyl Compounds : Further oxidation of the alcohol functionalities can yield active carbonyl compounds such as glyceraldehyde or dihydroxyacetone.

The specific products formed depend on the reaction conditions, including the presence of oxidizing agents and catalysts.

Electrophilic Nature and Reaction Mechanisms of this compound

The decomposition of this compound generates potent electrophiles, which are species that are attracted to electrons and tend to react with nucleophiles (electron-rich species). This electrophilic character is the basis for its primary reaction mechanism.

The decomposition of nitrosoureas to form a carbocation intermediate is characteristic of a unimolecular nucleophilic substitution (Sₙ1) reaction. wikipedia.org The Sₙ1 mechanism involves a two-step process:

Formation of a Carbocation : The rate-determining step is the slow ionization of the substrate to form a carbocation and a leaving group. libretexts.org In this case, the decomposition of this compound leads to the formation of the allyl carbocation. youtube.com

Nucleophilic Attack : The carbocation, being a strong electrophile, is then rapidly attacked by any nucleophile present in the solution. wikipedia.org

The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation intermediate. youtube.comlibretexts.org The allyl carbocation formed from this compound is resonance-stabilized, making the Sₙ1 pathway favorable. youtube.com Polar protic solvents like water facilitate Sₙ1 reactions by stabilizing the carbocation intermediate. libretexts.org

The primary consequence of the decomposition of this compound is the generation of a potent alkylating agent—the allyl carbocation or its precursor, the allyldiazonium ion. minsky.ai Alkylating agents are compounds that can transfer an alkyl group to other molecules. nih.gov In this context, the allyl group is transferred. These reactive species can react with various nucleophilic sites on other molecules, a process known as alkylation. nih.gov For instance, they can alkylate biological macromolecules, which is a key aspect of the activity of many nitrosourea compounds. nih.govnih.gov The electrophilic allyl species will readily react with available nucleophiles, leading to the formation of a new covalent bond.

Generation of Carbamoylating Species from this compound

The chemical reactivity of this compound, like other N-nitrosourea compounds, is characterized by its decomposition under physiological conditions to generate highly reactive electrophilic species. A significant aspect of its decomposition pathway is the formation of carbamoylating agents, which are responsible for the modification of biological macromolecules such as proteins and nucleic acids.

Under aqueous conditions at physiological pH, this compound undergoes spontaneous degradation. The decomposition process is initiated by the abstraction of the acidic proton from the N3-nitrogen, leading to the formation of an unstable intermediate. This is followed by a series of rearrangements that result in the cleavage of the molecule into two primary reactive species: an alkylating diazonium ion and an isocyanate.

Specifically, the decomposition pathway leads to the formation of allyl isocyanate (CH₂=CHCH₂N=C=O). This isocyanate is a potent electrophile and is the primary carbamoylating species generated from this compound. The formation of allyl isocyanate is a critical event, as this molecule can readily react with various nucleophilic groups present in biological systems.

The primary targets for carbamoylation by allyl isocyanate are the free amino groups of amino acids, peptides, and proteins. nih.gov The ε-amino group of lysine (B10760008) residues and the α-amino groups of N-terminal amino acids are particularly susceptible to this reaction. nih.gov The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of a stable urea linkage. This covalent modification can alter the structure, charge, and function of the modified proteins. nih.gov

While specific quantitative data on the carbamoylating activity of this compound is not extensively detailed in publicly available literature, the general mechanism is well-established for the nitrosourea class of compounds. The relative reactivity of different nitrosoureas in carbamoylating reactions can be compared using various assays, such as high-pressure liquid chromatography (HPLC) methods that measure the extent of reaction with a model nucleophile. nih.gov

The table below illustrates the expected products from the reaction of allyl isocyanate with common biological nucleophiles.

NucleophileFunctional GroupReaction ProductType of Linkage
Lysine (side chain)ε-Amino (-NH₂)N-allyl-N'-(lysyl)ureaUrea
Protein N-terminusα-Amino (-NH₂)N-allyl-N'-(N-terminal)ureaUrea
Cysteine (side chain)Sulfhydryl (-SH)S-allylthiocarbamateThiocarbamate
WaterHydroxyl (-OH)Allylcarbamic acid (unstable) -> Allylamine (B125299) + CO₂Carbamic Acid

This table represents the generally accepted reactions of isocyanates with biological nucleophiles and is illustrative of the expected reactivity of the allyl isocyanate derived from this compound.

Molecular Interactions with Biological Macromolecules

DNA Interaction Mechanisms of 1-Allyl-1-nitrosourea

The interaction of nitrosoureas with DNA is a primary mechanism of their biological effect. This interaction is mediated by the alkylating species generated upon the decomposition of the parent compound. nih.gov For this compound, this process involves the formation of a reactive allyl diazonium ion, which subsequently acts as the alkylating agent, and an allyl isocyanate, which is responsible for carbamoylation. researchgate.netmdpi.com

Nitrosourea (B86855) compounds are potent alkylating agents that covalently attach alkyl groups to nucleophilic centers within the DNA molecule. drugs.com This process does not require enzymatic activation and proceeds via the spontaneous decomposition of the nitrosourea structure. nih.gov The primary electrophilic species responsible for this reaction is a diazonium ion, which attacks electron-rich sites on the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.govmdpi.com

The most susceptible sites for alkylation within DNA are the nitrogen and oxygen atoms of the bases. mdpi.com The N7 position of guanine (B1146940) is a frequent target for alkylation due to its high nucleophilicity. youtube.com Another critical site of modification is the O6 position of guanine. nih.gov Alkylation at this site is particularly significant as it can lead to mispairing during DNA replication (pairing with thymine (B56734) instead of cytosine) and is a precursor to the formation of DNA interstrand cross-links. mdpi.comnih.gov Other reported sites of base alkylation include the N3 of adenine, N3 of cytosine, and O4 of thymine. mdpi.comnih.gov In the case of this compound, the reactive intermediate would transfer an allyl group to these nucleophilic sites on the DNA bases.

The chemical structure of the specific nitrosourea compound influences the distribution and type of DNA adducts formed. nih.gov For this compound, the decomposition yields an allyl diazonium ion that forms covalent allyl-DNA adducts. While specific experimental characterization for this compound is not widely documented, the known reactivity of nitrosoureas allows for the prediction of the types of adducts formed.

These include monofunctional adducts, where a single allyl group is attached to a DNA base or phosphate, and bifunctional lesions, which can lead to cross-links. A critical bifunctional lesion formed by some nitrosoureas (particularly chloroethylnitrosoureas) is the interstrand cross-link. This process is initiated by the alkylation of the O6 position of guanine, followed by a slower, secondary reaction with the N3 position of cytosine on the complementary strand, effectively tethering the two strands of the DNA helix together. researchgate.netnih.gov This type of damage is a major obstacle to DNA replication and transcription. researchgate.net

Table 1: Common DNA Modifications by Nitrosourea Compounds This table summarizes the general types of DNA adducts formed by the nitrosourea class of agents. This compound is expected to form analogous allyl-based adducts.

Target SiteType of AdductResulting LesionPotential Consequence
DNA Bases
N7-guanineMonofunctional AdductN7-allylguanineDestabilization of glycosidic bond
O6-guanineMonofunctional AdductO6-allylguanineMispairing with thymine; precursor to cross-links nih.gov
N3-adenineMonofunctional AdductN3-allyl-adenineBlocks DNA replication
N1-guanine / N3-cytosineBifunctional AdductN1-guanine-N3-cytosine interstrand cross-linkBlocks DNA replication and transcription researchgate.net
DNA Backbone
Phosphate GroupMonofunctional AdductAllyl phosphotriesterNeutralization of backbone charge; potential strand breaks oup.com

The covalent modification of DNA by alkylating agents such as this compound leads to significant alterations in the structure and integrity of the double helix. oncohemakey.com The formation of monofunctional adducts, particularly bulky ones like an allyl group, can cause local distortions in the DNA structure. nursingcenter.com

More profoundly, the generation of interstrand cross-links introduces a rigid covalent bond between the two complementary strands of DNA. drugs.com This prevents the necessary separation of the DNA strands required for both replication and transcription, effectively halting these critical cellular processes. researchgate.net The structural distortion caused by these adducts and cross-links is recognized by the cell's DNA repair machinery. oncohemakey.com If the damage is too extensive to be repaired, it can lead to the induction of programmed cell death (apoptosis). youtube.com The cumulative effect of these modifications is a severe compromise of DNA integrity.

RNA and Protein Modification by this compound

While DNA is a primary target, the reactive intermediates of nitrosoureas also modify other macromolecules, including RNA and proteins. Protein modification occurs via the isocyanate moiety produced during nitrosourea decomposition. researchgate.net

The decomposition of this compound yields not only the allyl diazonium ion but also a highly reactive allyl isocyanate (CH2=CH-CH2-N=C=O). Isocyanates are potent electrophiles that readily react with nucleophilic groups on proteins and peptides. nih.gov This reaction, known as carbamoylation, primarily targets the free ε-amino group of lysine (B10760008) residues and the N-terminal amino groups of polypeptide chains. researchgate.netnih.gov

Table 2: Protein Modification by this compound

Reactive SpeciesTarget MacromoleculeTarget Functional GroupType of ModificationConsequence
Allyl IsocyanateProteins, Peptidesε-amino group of Lysine, N-terminal amino groupsCarbamoylationNeutralization of positive charge; potential protein inactivation researchgate.netnih.gov

Non-specific and Site-specific Protein Modifications in Research Models

The interaction of this compound with proteins is presumed to follow the general mechanisms established for other N-nitroso compounds, which primarily involve alkylation and carbamoylation of amino acid residues. However, specific research detailing these modifications for this compound is not extensively available in the public domain. General studies on related N-alkyl-N-nitrosoureas provide a foundational understanding of the potential reactions.

N-nitroso compounds are known to be potent alkylating agents. Their decomposition under physiological conditions can generate reactive intermediates that covalently bind to nucleophilic sites on proteins. The primary targets for such alkylation are amino acid residues with accessible nucleophilic centers, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the amino groups of lysine and arginine.

In addition to alkylation, nitrosourea compounds can also induce carbamoylation of proteins. This process involves the transfer of a carbamoyl (B1232498) group to the amino groups of lysine and arginine residues. This modification can alter the charge and conformation of the protein, potentially leading to changes in its function and stability. While this is a known mechanism for many nitrosoureas, specific studies quantifying the extent and sites of carbamoylation by this compound are not readily found in scientific literature.

Research on analogous compounds, such as 1-methyl-1-nitrosourea (MNU), has indicated a degree of randomness in protein alkylation. For instance, studies on the interaction of MNU with cytochrome c revealed a lack of specificity in the methylation of lysine residues. This suggests that the alkylating species derived from these nitrosoureas may react with multiple accessible sites on a protein surface rather than targeting a specific residue.

It is important to note that the reactivity and specificity of protein modifications can be influenced by the structure of the specific nitrosourea, the protein's three-dimensional structure, and the local microenvironment of the amino acid residues. Without dedicated research on this compound, any discussion on its specific interactions remains speculative and based on the general behavior of the nitrosourea class of compounds.

Table 1: Potential Amino Acid Targets of this compound and Related Compounds

Amino AcidFunctional GroupPotential Modification
CysteineThiol (-SH)Alkylation
HistidineImidazole ringAlkylation
LysineEpsilon-amino (-NH2)Alkylation, Carbamoylation
ArginineGuanidinium groupAlkylation, Carbamoylation
MethionineThioether (-S-CH3)Alkylation

This table is illustrative and based on the known reactivity of N-nitroso compounds in general. Specific experimental verification for this compound is not available in the reviewed literature.

Potential for Allyl-specific Protein Adduct Formation

The presence of the allyl group in this compound introduces the theoretical possibility of allyl-specific protein adduct formation. The allyl group is an unsaturated hydrocarbon that can, under certain conditions, react with nucleophilic amino acid residues. This could potentially lead to the formation of a distinct set of protein adducts compared to nitrosoureas bearing simple alkyl groups like methyl or ethyl.

The reactivity of the allyl group could manifest through several mechanisms. For instance, the allylic carbon is susceptible to nucleophilic attack, which could lead to the covalent attachment of the entire allyl moiety to a protein. Nucleophilic amino acids such as cysteine, with its highly reactive thiol group, would be a prime candidate for such a reaction, forming an S-allyl cysteine adduct.

However, it is crucial to emphasize that this is a hypothetical reaction pathway for which direct experimental evidence in the context of this compound is lacking in the available scientific literature. The decomposition of this compound is expected to primarily generate an allyl cation or a related reactive species. The subsequent reaction of this species with protein nucleophiles would result in the formation of allyl-protein adducts.

The specificity of such a reaction would depend on several factors, including the accessibility and nucleophilicity of the target amino acid residues on the protein surface. It is plausible that the unique electronic and steric properties of the allyl group could confer a different reactivity profile compared to saturated alkyl groups, potentially leading to a different pattern of protein modification.

Further research, likely employing advanced analytical techniques such as mass spectrometry-based proteomics, would be necessary to definitively identify and characterize any allyl-specific protein adducts formed upon exposure to this compound. Such studies would be instrumental in elucidating the specific molecular mechanisms of interaction and the biological consequences of these modifications.

Table 2: Hypothetical Allyl-Specific Protein Adducts

Amino AcidAdduct Structure (Hypothetical)
CysteineProtein-S-CH2-CH=CH2
HistidineProtein-N(imidazole)-CH2-CH=CH2
LysineProtein-NH-CH2-CH=CH2

This table presents hypothetical structures of potential allyl-specific protein adducts. There is no direct experimental evidence from the reviewed literature to confirm their formation from this compound.

Cellular and Molecular Biological Effects

Genotoxicity Pathways Induced by 1-Allyl-1-nitrosourea

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations and potentially leading to cancer. This compound, like other nitrosoureas, exerts its genotoxic effects through multiple pathways that compromise DNA integrity. nih.gov

The primary mechanism of genotoxicity for nitrosourea (B86855) compounds is the direct chemical modification of DNA. nih.gov These compounds are classified as alkylating agents, which function by covalently attaching an alkyl group to nucleophilic sites on DNA bases. mdpi.commdpi.com

The process begins with the decomposition of the nitrosourea molecule, which generates a reactive electrophilic species. This reactive intermediate, in the case of this compound, is an allyl cation. This cation then attacks electron-rich sites on the DNA molecule, with a particular affinity for the O⁶ position of guanine (B1146940). nih.govnih.gov The initial formation of an O⁶-allylguanine monoadduct is a critical pre-toxic lesion. researchgate.net

Following this initial alkylation, a series of intramolecular rearrangements can occur. For many nitrosoureas, this leads to the formation of highly cytotoxic DNA interstrand cross-links (ICLs). nih.govresearchgate.net These cross-links covalently bond the two strands of the DNA double helix, physically preventing the separation of the strands. This blockage is a formidable obstacle to essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and cell death. mdpi.comresearchgate.net

Table 1: Key DNA Adducts Formed by Nitrosourea Compounds

Adduct TypeDNA Target SiteConsequence
MonoadductO⁶-Guanine, N⁷-Guanine, N³-AdenineInitial DNA lesion, can lead to base mispairing or cross-linking.
Interstrand Cross-link (ICL)Between N¹ of Guanine and N³ of CytosineBlocks DNA replication and transcription; highly cytotoxic. nih.gov

In addition to direct alkylation, the genotoxicity of nitrosoureas can be amplified by indirect mechanisms involving cellular oxidative stress. Some studies suggest that nitrosoureas can deplete intracellular stores of glutathione (B108866), a crucial antioxidant that neutralizes reactive oxygen species (ROS). mdpi.com A reduction in glutathione levels can disrupt the cell's redox balance, leading to an accumulation of ROS.

ROS, such as superoxide (B77818) anions (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can inflict widespread damage on cellular components, including DNA. nih.govdtu.dk This oxidative DNA damage manifests in several ways:

Base Oxidation: Guanine is particularly susceptible to oxidation, resulting in the formation of 8-oxo-guanine (8-oxoG), a mutagenic lesion that can cause G:C to T:A transversions during DNA replication. mdpi.com

DNA Strand Breaks: ROS can attack the deoxyribose sugar backbone of DNA, leading to single-strand breaks (SSBs) and, less frequently, double-strand breaks (DSBs). nih.gov

The extensive DNA damage caused by this compound, particularly the formation of DNA cross-links and double-strand breaks, often leads to gross structural damage at the chromosomal level. mdpi.comtandfonline.com Agents that cause such structural changes are known as clastogens. nih.gov

Studies on related nitrosourea compounds, such as methylnitrosourea (MNU) and ethylnitrosourea (ENU), have demonstrated their capacity to induce a significant increase in both chromatid and chromosome-type aberrations in human cells. nih.gov These aberrations can include:

Chromosome Breaks: The physical rupture of a chromosome.

Deletions: Loss of a segment of a chromosome.

Translocations: The exchange of genetic material between non-homologous chromosomes.

The presence of these chromosomal aberrations is a direct consequence of the cell's attempt to repair the complex DNA lesions induced by the compound. Errors in the repair of interstrand cross-links or double-strand breaks can result in these large-scale structural changes, severely compromising genomic stability. mdpi.com Research on dialkylnitrosamines has also confirmed their ability to induce chromosomal aberrations, reinforcing the clastogenic potential of this class of compounds. nih.gov

Cytotoxicity Mechanisms in Experimental Cell Models

The genotoxic effects of this compound ultimately translate into cytotoxicity, the ability to kill cells. This is the basis of its investigation in various experimental cell models.

The cytotoxic effect of this compound is typically quantified by measuring its impact on cell viability and proliferation. Standard in vitro assays, such as the MTT or CCK8 assays, are used to assess the metabolic activity of cultured cells, which serves as an indicator of the viable cell population.

In experimental settings, treatment of cell lines with this compound is expected to result in a dose-dependent decrease in cell viability. Studies involving other allyl-containing compounds have consistently shown inhibition of cell viability and proliferation. nih.govmdpi.com For instance, research on N-allyl-isatin demonstrated a significant, time- and dose-dependent inhibition of HepG2 cell viability. nih.gov Similarly, methylnitrosourea has been shown to suppress cell proliferation. nih.gov The underlying cause of this reduced viability is the induction of lethal DNA damage and the subsequent activation of cell death pathways.

Table 2: Representative Data from a Cell Viability Assay

This table illustrates the expected dose-dependent effect of a cytotoxic compound like this compound on a hypothetical cancer cell line after 48 hours of exposure, as measured by a viability assay.

Concentration of this compound (µM)Percent Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
1085.2 ± 3.9
2561.7 ± 5.1
5040.3 ± 3.2
10018.9 ± 2.5

Cells possess intricate surveillance systems, known as cell cycle checkpoints, that monitor the integrity of the genome before proceeding with cell division. When significant DNA damage is detected, these checkpoints are activated to halt the cell cycle, providing an opportunity for the DNA repair machinery to function. oncotarget.com

The DNA lesions induced by this compound are potent activators of these checkpoints. nih.gov Studies on other nitrosoureas have shown that the resulting DNA damage leads to a robust cell cycle arrest, frequently in the G2/M phase. tandfonline.comnih.gov This G2 arrest prevents cells from entering mitosis with damaged chromosomes, which could otherwise lead to catastrophic genetic errors in daughter cells. The activation of the G2/M checkpoint following DNA damage is a critical cellular response that determines the fate of the cell: successful repair and survival, or the initiation of programmed cell death (apoptosis) if the damage is irreparable. tandfonline.com Similarly, other molecules containing an allyl group have been found to induce cell cycle arrest at either the G0/G1 or G2/M phases. nih.govnih.gov

Table 3: Representative Data from a Cell Cycle Analysis

This table shows the expected effect of this compound on the distribution of cells in different phases of the cell cycle, as determined by flow cytometry. Note the significant accumulation of cells in the G2/M phase.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55%25%20%
This compound (50 µM)20%15%65%

Mutagenesis Mechanisms in Genetic Systems

Alkylating nitrosoureas are potent mutagens that induce changes in the DNA sequence primarily through the formation of covalent adducts with DNA bases. mdpi.com These compounds function as SN1-type alkylating agents, which can alkylate both oxygen and nitrogen atoms within the DNA structure. mdpi.com A critical lesion for mutagenesis is the formation of O6-alkylguanine. mdpi.com This altered guanine base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication. mdpi.com If this mispair is not corrected by cellular DNA repair mechanisms, it will lead to a G:C to A:T transition mutation in the subsequent round of replication. mdpi.com

While direct studies on the specific base substitution patterns of this compound are not extensively documented, the patterns induced by related compounds, such as N-ethyl-N-nitrosourea (ENU), have been well-characterized. ENU predominantly causes G:C to A:T transitions, consistent with the formation of O6-ethylguanine. mdpi.com However, other types of base substitutions, including A:T to G:C transitions and transversions, have also been observed, albeit at lower frequencies. The specific pattern of mutations can be influenced by the sequence context of the DNA. nih.gov

Table 1: Common Base Substitution Patterns Induced by SN1-Type Alkylating Nitrosoureas

Original Base Pair Mutated Base Pair Type of Mutation Underlying Lesion (Example)
G:C A:T Transition O6-alkylguanine

This table is based on the general mutagenic mechanisms of SN1-type alkylating agents.

The formation of DNA adducts by alkylating agents like this compound can lead to significant genomic instability if not properly repaired. This instability can manifest as an increased frequency of mutations, chromosomal aberrations, and microsatellite instability (MSI). nih.gov Studies with related compounds such as N-methyl-N-nitrosourea (MNU) have shown an increased frequency of MSI in treated mice. nih.gov Furthermore, paternal exposure to ethylnitrosourea (ENU) has been demonstrated to result in transgenerational genomic instability in mice, suggesting that the effects of this class of compounds can be heritable. nih.gov

Cells possess a variety of DNA repair pathways to counteract the damaging effects of alkylating agents. The DNA mismatch repair (MMR) system plays a crucial role in recognizing and correcting the mispairs that arise from alkylated bases during DNA replication. nih.govnih.gov Deficiency in the MMR pathway can lead to increased resistance to the cytotoxic effects of some alkylating agents but also results in a higher mutation rate. nih.govnih.gov The MMR system is involved in activating cell cycle checkpoints and apoptosis in response to DNA damage induced by these compounds. nih.gov Therefore, the modulation of MMR and other DNA repair pathways is a key determinant of the cellular outcome following exposure to alkylating nitrosoureas.

Apoptosis Induction and Signal Transduction by this compound

Apoptosis, or programmed cell death, is a critical cellular process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism through which chemotherapeutic agents, including alkylating agents, exert their cytotoxic effects. The molecular structure of this compound, with its DNA-damaging nitrosourea moiety and its allyl group, suggests that it can trigger apoptosis through multiple signaling pathways.

Apoptosis is broadly initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.comnih.gov The intrinsic pathway is triggered by intracellular stresses such as DNA damage, which is a primary consequence of the action of alkylating nitrosoureas. creative-diagnostics.com DNA damage can lead to the activation of pro-apoptotic proteins that act on the mitochondria. creative-diagnostics.com

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. sinobiological.com This leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases. sinobiological.com Some allyl-containing compounds, such as allicin, have been shown to induce apoptosis through the activation of both the intrinsic and extrinsic pathways. nih.gov This suggests that the allyl group in this compound may contribute to the activation of the extrinsic pathway, potentially through mechanisms that are independent of direct DNA damage.

Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a cascade of proteases known as caspases. nih.gov The intrinsic pathway typically involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.gov

Mitochondrial dysfunction is central to the intrinsic apoptotic pathway. nih.gov The DNA damage induced by alkylating nitrosoureas can trigger signals that lead to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of pro-apoptotic factors, including cytochrome c, and a loss of mitochondrial membrane potential. nih.gov Studies on diallyl disulfide, another allyl-containing compound, have demonstrated the induction of apoptosis through a Bax-triggered mitochondrial pathway that leads to the activation of caspase-9 and caspase-3. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. nih.govnih.gov The balance between these opposing factions determines the cell's susceptibility to apoptosis. DNA damage can lead to the transcriptional upregulation of pro-apoptotic members and the downregulation of anti-apoptotic members.

Research on allyl chloride has provided insights into how the allyl moiety might influence the expression of these proteins. In rats treated with allyl chloride, a time-dependent decrease in the levels of the anti-apoptotic protein Bcl-2 was observed, while the levels of the pro-apoptotic protein Bax and cytochrome c were significantly increased. nih.gov This shift in the ratio of anti- to pro-apoptotic proteins favors the induction of apoptosis.

Table 2: Modulation of Apoptotic Protein Expression by Allyl Chloride in Rat Neural Tissues

Protein Function Effect of Allyl Chloride Exposure
Bcl-2 Anti-apoptotic Decreased levels
Bax Pro-apoptotic Increased levels
Cytochrome c Pro-apoptotic (when released from mitochondria) Increased levels in cytosol

Data from a study on the effects of allyl chloride in the cerebrum and spinal cord of rats. nih.gov

Involvement of Specific Signaling Pathways (e.g., NF-κB)

The direct involvement of specific signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, in the cellular response to this compound has not been extensively documented in available scientific literature. However, the role of NF-κB in chemical carcinogenesis and cellular responses to damage induced by alkylating agents provides a critical framework for understanding its potential involvement.

NF-κB is a family of transcription factors that play a pivotal role in regulating inflammatory and immune responses, cell proliferation, and apoptosis. frontiersin.org The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines, pathogens, and cellular stress. frontiersin.org This activation involves the phosphorylation and subsequent degradation of inhibitory IκB proteins, allowing NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes. mdpi.com

In the context of chemical-induced cellular damage, such as that caused by carcinogenic compounds, NF-κB signaling can have a dual role. Oxidative stress, a common consequence of chemical injury, can trigger the activation of the NF-κB pathway, leading to the expression of pro-inflammatory and anti-apoptotic genes that can promote the survival of damaged cells—a critical step in tumorigenesis. mdpi.com Conversely, in some contexts, NF-κB activation can promote apoptosis, helping to eliminate potentially cancerous cells. The dysregulation of NF-κB signaling is a hallmark of many cancers, where it can contribute to tumor initiation, progression, and resistance to therapy. frontiersin.org Given that this compound is an alkylating agent capable of inducing DNA damage, it is plausible that it could modulate NF-κB signaling, but specific research to confirm this link is required.

Carcinogenesis in Experimental Animal Models

Initiation, Promotion, and Progression Phases of Carcinogenesis

The carcinogenic activity of this compound in animal models is understood through the multi-stage model of chemical carcinogenesis, which consists of three distinct phases: initiation, promotion, and progression. redalyc.orgnih.gov

Initiation: This is a rapid and irreversible first step resulting from genetic alterations. For N-nitroso compounds like this compound, initiation is primarily caused by the formation of DNA adducts. redalyc.org Following metabolic activation, the compound generates a reactive electrophile that covalently binds to DNA. mdpi.com This alkylation can occur at various positions on DNA bases, but the formation of O6-alkylguanine is considered a particularly crucial initiating event. nih.govnih.gov If this DNA damage is not repaired by cellular mechanisms, such as O6-methylguanine-DNA methyltransferase (MGMT), it can lead to permanent mutations during DNA replication, converting a normal cell into a latent, "initiated" cell. mdpi.comnih.gov

Promotion: This phase involves the selective clonal expansion of the initiated cells. redalyc.org Promoters are typically non-mutagenic agents that create a proliferative environment in which initiated cells have a growth advantage over normal cells. This leads to the formation of pre-neoplastic lesions or benign tumors. redalyc.org Specific studies detailing the promotion phase following initiation by this compound are not available, but this general mechanism is a fundamental aspect of chemical carcinogenesis. nih.gov

Progression: This is the final stage, characterized by the conversion of benign pre-neoplastic lesions into invasive, malignant neoplasms. redalyc.org This process involves the accumulation of additional genetic and epigenetic changes, leading to increased genetic instability, autonomous growth, invasiveness, and metastatic potential. redalyc.org

Role of the Allyl Group in Organ-Specific Tumorigenesis by Nitrosamines

The chemical structure of a nitrosamine (B1359907), including the nature of its alkyl groups, plays a significant role in determining its target organ specificity. The allyl group in this compound is not metabolically inert; its presence modifies the compound's metabolism, influencing which organs are susceptible to tumor development. nih.gov

A study in rats using several asymmetric nitrosamines containing an allyl group demonstrated this organ-specific effect. All four tested allyl-containing nitrosamines induced tumors of the esophagus and/or the nasal cavity. nih.gov However, the other substitutions on the molecule influenced tumorigenesis in other organs, particularly the liver. For instance, nitrosoallylethanolamine (NAE) led to a 30% incidence of hepatocellular carcinomas, while nitrosoallyl-2-hydroxypropylamine and nitrosoallyl-2-oxopropylamine induced liver cancer in 70% and 80% of the animals, respectively. nih.gov In contrast, nitrosoallyl-2,3-dihydroxypropylamine did not cause liver tumors but resulted in a high incidence (85%) of esophageal tumors. nih.gov These findings underscore that the allyl group, in conjunction with other molecular features, directs the carcinogenic activity of nitrosamines to specific tissues. nih.gov

Tumor Incidence in Rats Administered Allyl-Containing Nitrosamines nih.gov
CompoundEsophageal / Nasal Cavity TumorsHepatocellular Carcinomas
Nitrosoallylethanolamine (NAE)Present30%
Nitrosoallyl-2-hydroxypropylaminePresent70%
Nitrosoallyl-2-oxopropylaminePresent80%
Nitrosoallyl-2,3-dihydroxypropylamine85% (Esophageal)0%

Metabolic Activation and Detoxification Pathways in Carcinogenesis

The carcinogenicity of this compound is dependent on its metabolic transformation. Like most nitrosamines, it requires metabolic activation to exert its genotoxic effects, a process primarily carried out by the cytochrome P450 (CYP) enzyme superfamily in what is known as Phase I detoxification. nih.govnih.govmdpi.com

Metabolic Activation (Phase I): The activation of nitrosamines typically involves oxidative dealkylation or hydroxylation catalyzed by CYP enzymes. nih.gov This enzymatic reaction transforms the relatively stable parent compound into a highly reactive alkylating agent. researchgate.net The specific CYP isozymes involved can vary depending on the structure of the nitrosamine; for example, CYP2E1 is key for small molecules like nitrosodimethylamine, while other enzymes such as CYP2A6, CYP2C, and CYP3A4 metabolize compounds with bulkier alkyl chains. nih.gov This enzymatic process generates an electrophile that can then form covalent adducts with cellular macromolecules, including DNA, initiating carcinogenesis. mdpi.comnih.gov

Detoxification (Phase II): Once activated, the reactive intermediates can be neutralized and prepared for excretion through Phase II detoxification pathways. dnalife.academyaskthescientists.com In this stage, enzymes such as glutathione S-transferases (GSTs) catalyze the conjugation of the electrophilic metabolite with endogenous molecules like glutathione. askthescientists.com This reaction increases the water solubility of the compound, making it less toxic and facilitating its elimination from the body via urine or sweat. dnalife.academy The balance between Phase I activation and Phase II detoxification is a critical determinant of an individual's susceptibility to chemical carcinogens like this compound.

Computational Chemistry and Modeling Approaches for 1 Allyl 1 Nitrosourea

Computational chemistry provides powerful tools for investigating the molecular properties and interactions of reactive compounds like 1-Allyl-1-nitrosourea at an atomic level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that are often difficult to obtain through experimental means alone. These computational approaches can elucidate electronic structure, predict reactivity, map reaction pathways, and simulate complex interactions with biological macromolecules.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification of 1-Allyl-1-nitrosourea and its Metabolites

Chromatographic methods are fundamental in the analytical workflow for this compound, enabling the separation of the parent compound from its metabolites and other matrix components, which is a prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, Electrochemical, Mass Spectrometric)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of nitrosourea (B86855) compounds. The choice of detector is critical and is often dictated by the required sensitivity, selectivity, and the physicochemical properties of the analytes.

UV Detection: HPLC coupled with Ultraviolet (UV) detection is a common approach for the analysis of compounds containing a chromophore. For nitrosamines, a simple and accurate HPLC-UV method has been developed for simultaneous detection of multiple impurities. amazonaws.com An Inertsil ODS 3V analytical column (250mm × 4.6mm, 5.0µm) with a mobile phase of water:methanol (60:40) at a flow rate of 1.0 mL/min has been utilized, with detection at 230 nm. amazonaws.com While specific studies on this compound are not detailed, this methodology for related nitrosamines suggests its applicability. The validation of such methods typically includes parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed, often requiring derivatization of the target analyte. A method for the determination of N-nitroso-N-alkylureas involves pre-column derivatization with sodium sulphide, taurine, and o-phthalaldehyde (B127526) to form fluorescent derivatives. nih.gov These are then separated by reversed-phase HPLC. nih.gov This approach has achieved detection limits in the picomole range for related compounds like N-methylnitrosourea (NMU). nih.gov Another strategy for nitrosamines involves denitrosation to the corresponding amine, followed by derivatization with a fluorescent agent like dansyl chloride. elsevierpure.com

Electrochemical Detection (ECD): HPLC with electrochemical detection offers high sensitivity for electroactive compounds. mdpi.com This technique is suitable for measuring low levels of analytes in complex biological matrices. thermofisher.com The principle involves the oxidation or reduction of the analyte at an electrode surface, generating a measurable current. mdpi.com While specific applications for this compound are not readily available in the literature, the electroactive nature of the nitroso group suggests that ECD could be a viable and sensitive detection method.

Mass Spectrometric (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for both quantification and structural elucidation of metabolites. nih.gov LC-MS/MS, in particular, provides high selectivity and sensitivity for identifying biotransformation products of various compounds. mdpi.com For nitrosamine (B1359907) drug substance related impurities (NDSRIs), practical HPLC-MS methods have been developed using single quadrupole mass spectrometers, demonstrating the accessibility of this technology for routine analysis. mdpi.com

Table 1: Comparison of HPLC Detection Methods for Nitrosourea Compounds

Detector Principle Advantages Considerations
UV Absorption of UV light by chromophores Simple, robust, widely available Moderate sensitivity, potential for interference
Fluorescence Emission of light after excitation High sensitivity and selectivity Often requires derivatization
Electrochemical Measures current from redox reactions Very high sensitivity for electroactive compounds Sensitive to mobile phase composition and flow rate

| Mass Spectrometry | Measures mass-to-charge ratio | High sensitivity and selectivity, provides structural information | Higher instrument cost and complexity |

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like nitrosoureas, derivatization is often necessary to increase their volatility. GC has been successfully applied to the analysis of various metabolites in biological samples. researchgate.net For related nitrosamine impurities, fast GC-MS methods have been developed for their quantitative determination at low levels in pharmaceutical products. researchgate.net These methods offer the advantage of screening for a wide range of volatile and semi-volatile compounds with short analysis times. researchgate.net The degradation products of certain compounds can also be identified using GC/MS, providing insights into their stability and degradation pathways. diva-portal.org

Capillary Electrophoresis (CE) in Research Contexts

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as short analysis times, high efficiency, and low sample and reagent consumption. nih.gov CE has been employed for the analysis of various compounds, including nitrosamines. springernature.com The use of a sulfonated capillary has been shown to improve separation performance and reproducibility for nitrosamine analysis. springernature.com Chiral separations of compounds can also be achieved using CE with the addition of chiral selectors like cyclodextrins to the buffer. osti.gov While specific research on this compound using CE is limited, the technique's applicability to related compounds suggests its potential for the separation and analysis of this nitrosourea and its charged metabolites. springernature.comosti.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Interaction Studies

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural characterization of this compound and its metabolites.

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification and Quantification

Mass spectrometry, particularly when coupled with a separation technique like LC or GC, is a cornerstone for metabolite identification. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of a metabolite. researchgate.net Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by providing fragmentation patterns of a selected precursor ion. nih.gov This information is used to identify the structure of metabolites by comparing the fragmentation patterns with those of known compounds or by interpreting the fragmentation pathways. nih.gov In vitro and in vivo studies often utilize LC-MS/MS to profile and identify the biotransformation products of a parent compound. researchgate.net The metabolic stability of a compound can also be assessed by monitoring its disappearance over time in systems like human liver microsomes using LC-MS/MS. ipb.pt

Table 2: Common Biotransformations Detectable by Mass Spectrometry

Metabolic Reaction Mass Change
Hydroxylation +16 Da
Glucuronidation +176 Da
Acetylation +42 Da
Carboxylation +44 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. ruc.dk The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the determination of the molecular structure. core.ac.uk Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in more complex molecules. researchgate.net While specific NMR data for this compound is not widely published, the general principles of NMR spectroscopy are directly applicable to its structural characterization and the elucidation of the structures of its metabolites. researchgate.netruc.dkcore.ac.uk

UV-Vis Spectroscopy for Kinetic and Stability Studies

UV-Vis spectroscopy is a valuable tool for investigating the kinetics and stability of this compound. This technique relies on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum due to the presence of chromophores, such as the N-nitroso group. The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For many aliphatic nitrosamines and nitrosoureas, two characteristic absorption bands are observed: a strong absorption peak around 230 nm, attributed to a π → π* transition, and a weaker absorption band in the region of 330-340 nm, corresponding to an n → π* transition. researchgate.net

The intensity of this absorption, as described by the Beer-Lambert law, is directly proportional to the concentration of the compound in a solution. This relationship allows for the quantitative monitoring of changes in the concentration of this compound over time, which is the foundation of kinetic and stability studies. By measuring the decrease in the absorbance at a specific wavelength, typically the λmax of the stronger absorption band, the rate of degradation of the compound under various conditions can be determined.

Factors influencing the stability of this compound, such as pH, temperature, and buffer composition, can be systematically investigated using UV-Vis spectroscopy. nih.govnih.gov For instance, the degradation of nitrosoureas is known to be highly pH-dependent, often exhibiting increased instability in both acidic and alkaline conditions compared to a more stable profile at neutral pH. nih.govnih.gov

Kinetic Data for the Degradation of a Representative Aliphatic Nitrosourea (N-ethyl-N-nitrosourea) under Various pH Conditions

pH Temperature (°C) Rate Constant (k) Half-life (t½)
6.1 37 Data not available ~1.5 hours
6.8 37 Data not available ~3.5 hours
7.3 37 Data not available ~6.5 hours

Note: The data presented is for N-ethyl-N-nitrosourea as a representative simple aliphatic nitrosourea and is intended to be illustrative of the type of data obtainable from such studies. Specific kinetic parameters for this compound may vary. The half-life data is estimated from graphical representations in the source material. nih.gov

UV-Vis Absorption Characteristics of Simple Aliphatic Nitrosamines

Compound λmax 1 (nm) Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹)
N-Nitrosodimethylamine ~230 ~7,400 ~332 ~100
N-Nitrosodiethylamine ~230 ~7,800 ~334 ~100

Note: This table provides representative UV-Vis absorption data for simple nitrosamines, which are structurally related to the chromophore in this compound. researchgate.net

Advanced Hybrid Analytical Techniques for Complex Biological Matrices

The analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates necessitates the use of advanced hybrid analytical techniques. These methods combine the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

LC-MS/MS and GC-MS/MS Applications in Metabolomics Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are cornerstone technologies in metabolomics research, enabling the identification and quantification of low-abundance metabolites of this compound. researchgate.netmdpi.com

LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds, which is often the case for drug metabolites. The initial liquid chromatography step separates the parent compound from its metabolites and endogenous matrix components. The separated analytes are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and structural information by subjecting a specific parent ion (precursor ion) to collision-induced dissociation (CID) to generate characteristic product ions. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, high sensitivity and specificity for the analyte of interest can be achieved even in a complex biological background. nih.gov

GC-MS/MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites of this compound, a derivatization step is often required to increase their volatility and thermal stability. nih.govacs.org This typically involves reacting the analytes with a derivatizing agent to form more volatile derivatives. Following separation on a gas chromatographic column, the analytes are ionized, commonly by electron ionization (EI), and detected by the mass spectrometer. Similar to LC-MS/MS, the use of tandem mass spectrometry in GC-MS/MS enhances selectivity and sensitivity. nih.gov

The metabolic pathways of nitrosoureas can involve hydroxylation, denitrosation, and conjugation reactions. nih.gov For this compound, potential metabolic transformations could include hydroxylation of the allyl group or the urea (B33335) moiety. The identification of these metabolites is crucial for understanding the compound's mechanism of action and potential toxicity.

Potential Metabolic Pathways of Aliphatic Nitrosoureas

Pathway Description Potential Metabolites of this compound
α-Hydroxylation Oxidation of the carbon atom adjacent to the nitroso group. Unstable intermediates leading to denitrosation and formation of reactive species.
β-Hydroxylation Oxidation of the second carbon from the nitroso group on an alkyl chain. Hydroxylated derivatives of the allyl group.
γ-Hydroxylation Oxidation of the third carbon from the nitroso group on an alkyl chain. Hydroxylated derivatives of the allyl group.
Denitrosation Removal of the nitroso group. 1-Allylurea

Note: This table outlines general metabolic pathways for aliphatic nitrosamines and nitrosoureas, which are likely applicable to this compound. nih.gov

Integration of Analytical Platforms for Comprehensive Characterization

A comprehensive characterization of this compound and its behavior in biological systems often requires the integration of multiple analytical platforms. researchgate.net This approach leverages the strengths of different techniques to provide a more complete picture of the compound's properties, metabolites, and interactions.

For example, an initial screening of metabolites could be performed using a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument coupled to liquid chromatography. These instruments provide accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. Following the identification of potential metabolites, targeted and highly sensitive quantitative methods can be developed using a triple quadrupole mass spectrometer operating in MRM mode.

Furthermore, information from other analytical techniques can be integrated. For instance, if a metabolite is suspected to be a glucuronide conjugate, it can be treated with β-glucuronidase, and the resulting change in the chromatographic and mass spectrometric profile can confirm its identity. The combination of LC-MS/MS for the analysis of polar metabolites and GC-MS/MS for volatile degradation products can provide a more comprehensive understanding of the compound's fate.

The integration of these platforms is not just about using multiple instruments but also about combining the data in a meaningful way. This often involves the use of sophisticated data analysis software and bioinformatics tools to correlate findings from different analytical runs and build a comprehensive metabolic map for this compound. This integrated approach is essential for a thorough understanding of its pharmacology and toxicology. ijisrt.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Allyl-1-nitrosourea, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitrosation of allylurea precursors under controlled acidic conditions (e.g., using nitrous acid or alkyl nitrites). Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and employing solvents like dichloromethane or ethyl acetate. Purification via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to isolate the compound. Purity can be validated using HPLC with UV detection (λ = 254 nm) and comparison to reference standards from authoritative databases like NIST .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, focusing on the allyl group’s protons (δ 5.0–5.8 ppm) and the nitrosourea moiety (δ 150–160 ppm in ¹³C). Infrared (IR) spectroscopy can validate the nitroso group (N=O stretch at ~1450–1550 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) helps confirm molecular weight (MW 145.15 g/mol). Ambiguities in overlapping signals (e.g., allyl vs. solvent peaks) require comparative analysis with spectral libraries like NIST Chemistry WebBook and replication under identical experimental conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its structural alerts for mutagenicity , handling must adhere to strict safety measures:

  • Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coats, safety goggles).
  • Avoid exposure to light or heat to prevent decomposition.
  • Store in airtight, light-resistant containers at –20°C.
  • Emergency protocols should include immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste channels. Safety data from ChemScene LLC and regulatory guidelines (e.g., OSHA) provide foundational frameworks .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) of this compound derivatives to predict biological reactivity?

  • Methodological Answer : SAR studies require systematic substitution of the allyl or nitroso groups, followed by computational modeling (e.g., DFT for electronic properties) and in vitro assays (e.g., Ames test for mutagenicity). Key parameters include Hammett constants for substituent effects and molecular docking to assess binding affinity. Cross-referencing with structurally related nitrosoureas (e.g., N-Hexylnitrosourea ) helps identify reactivity trends. Experimental validation should prioritize peer-reviewed toxicology databases and reproducibility checks .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in experimental models (e.g., cell lines vs. in vivo). Researchers should:

  • Conduct comparative studies using standardized protocols (e.g., OECD Test Guidelines).
  • Validate dose-response curves across multiple replicates.
  • Cross-reference data with high-quality sources like MEDITEXT acute exposure reports and structural alert databases . Meta-analyses of primary literature, filtered for peer-reviewed journals, are critical to identify consensus .

Q. What in vitro or in vivo models are best suited for studying the metabolic pathways of this compound?

  • Methodological Answer : Hepatic microsomal assays (e.g., rat S9 fraction) can identify Phase I metabolites via LC-MS/MS. For in vivo studies, rodent models allow tracking of urinary metabolites and systemic distribution. Isotope labeling (e.g., ¹⁴C-allyl groups) enhances detection sensitivity. Methodological transparency, including detailed descriptions of animal ethics compliance and statistical power calculations, is essential for reproducibility .

Q. How can this compound’s reactivity be leveraged in cross-disciplinary applications (e.g., environmental or medicinal chemistry)?

  • Methodological Answer : In medicinal chemistry, its alkylating properties make it a candidate for prodrug design targeting DNA repair-deficient cancers. Environmental applications could explore its degradation kinetics under UV light or microbial action, using HPLC-TOF to track intermediates. Collaborative studies should integrate toxicological data and mechanistic insights from structural analogs .

Q. What methodologies ensure robust validation of analytical data for this compound in peer-reviewed publications?

  • Methodological Answer : Data validation requires:

  • Triplicate measurements with statistical error margins (e.g., ±5% RSD for HPLC).
  • Cross-calibration with certified reference materials (CRMs) from NIST .
  • Open-access sharing of raw data (spectra, chromatograms) via repositories like PubChem.
  • Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) and critical evaluation of source credibility per criteria in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.